molecular formula C17H17N3O2 B5526794 5-oxo-1-phenyl-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

5-oxo-1-phenyl-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5526794
M. Wt: 295.34 g/mol
InChI Key: SUKRSOROLCLZKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that may include the condensation of malonamide, aldehyde, and malononitrile in water using a base at room temperature. Such synthesis routes are appreciated for their efficiency and the possibility of conducting them under mild conditions, as demonstrated in the synthesis of closely related compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives. These compounds were characterized using FT-IR, NMR, and X-ray diffraction techniques, alongside computational chemistry methods to support the findings and explore their non-linear optical (NLO) properties and molecular docking analyses, hinting at their potential inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using spectroscopic methods (FT-IR, NMR, UV) and quantum chemical methods to understand their geometrical, electronic, and interaction properties. For instance, the structural analysis of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid revealed insights into its spectroscopic properties and provided a basis for further theoretical studies on intermolecular interactions and electronic properties (Devi, Bishnoi, & Fatma, 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their versatility in chemical synthesis and applications. The reaction mechanisms often involve multi-step processes, including transamination and condensation reactions, which lead to a wide array of derivatives with potential biological activity.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided valuable information on its crystal structure and molecular conformation, which are essential for its biological efficacy and material applications (Banerjee et al., 2002).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel derivatives of 5-oxo-1-phenyl-pyrrolidine-3-carboxylic acid, bearing pyrrolidine rings and methylamino residues, have been synthesized as potential antibacterial drugs. These compounds demonstrated moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Devi et al., 2018).
  • Another study focused on the ultrasound-assisted synthesis of novel 5-oxo-2-pyrrolidinecarboxamides for antimicrobial evaluation. Despite exhibiting weak antimicrobial activity, these findings contribute to the ongoing search for new chemical entities with potential therapeutic applications (Jassem & Chen, 2021).

Spectroscopic Properties and Quantum Mechanical Study

  • The spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were extensively studied using various techniques. This research contributes to understanding the molecular structure and behavior of such compounds, which is crucial for their application in drug development (Devi, Bishnoi, & Fatma, 2020).

Structural Analysis and Potential HIV-1 Inhibition

  • A specific derivative, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been studied for its potential as an anti-HIV-1 agent. The structural analysis of this compound could provide insights into designing new inhibitors targeting the HIV-1 virus (Tamazyan et al., 2007).

Orexin-1 Receptor Mechanisms in Binge Eating

  • The role of orexin-1 receptor mechanisms in compulsive food consumption has been explored, offering a potential pathway for addressing binge eating and other eating disorders. This research highlights the broader applications of pyrrolidinecarboxamide derivatives in neuroscience and pharmacology (Piccoli et al., 2012).

Antineoplastic Agent Evaluation

  • The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied, with the compound being evaluated as a possible antineoplastic agent. This underscores the compound's potential in cancer research and treatment strategies (Banerjee et al., 2002).

properties

IUPAC Name

5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-9-14(12-20(16)15-6-2-1-3-7-15)17(22)19-11-13-5-4-8-18-10-13/h1-8,10,14H,9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKRSOROLCLZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

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